molecular formula C11H24O6Si B093991 Tris(2-methoxyethoxy)vinylsilane CAS No. 1067-53-4

Tris(2-methoxyethoxy)vinylsilane

Cat. No.: B093991
CAS No.: 1067-53-4
M. Wt: 280.39 g/mol
InChI Key: WOXXJEVNDJOOLV-UHFFFAOYSA-N
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Description

Tris(2-methoxyethoxy)vinylsilane is a useful research compound. Its molecular formula is C11H24O6Si and its molecular weight is 280.39 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78465. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Vinyltris(2-methoxyethoxy)silane, also known as Tris(2-methoxyethoxy)vinylsilane or Vinyl tris(2-methoxyethoxy) silane, primarily targets inorganic materials such as glass, metals, and fillers, as well as organic polymers including thermosets, thermoplastics, and elastomers . These materials are the key components in various composite materials, making them the primary targets of this compound .

Mode of Action

The compound possesses a reactive dual nature due to its vinyl and hydrolyzable organosilanes . This allows it to chemically bind to its targets. Specifically, it interacts with inorganic materials and organic polymers, acting as a crosslinker, adhesion promoter, and/or surface modifier . This interaction results in improved interfacial compatibility of various composite materials .

Biochemical Pathways

It facilitates the reaction process in the synthesis of these materials, particularly when used with catalysts . The compound’s large molecular structure benefits from the mesoporous structure of certain catalysts, which facilitates the reaction process .

Pharmacokinetics

It’s worth noting that the compound is a volatile liquid that hydrolyzes rapidly when in contact with water or air moisture .

Result of Action

The action of Vinyltris(2-methoxyethoxy)silane results in improved adhesion strength in wet conditions and wet scrub resistance . It also reduces the sensitivity of the products’ mechanical and electrical properties to heat and/or moisture . Furthermore, it plays a significant role in new energy cells, improving the flame retardancy of electrolytes, film formation of electrodes in lithium-ion batteries, and the bending resistance and efficiency of flexible calcium titanite solar cells .

Action Environment

The action, efficacy, and stability of Vinyltris(2-methoxyethoxy)silane are influenced by environmental factors such as temperature and moisture. For instance, the compound hydrolyzes rapidly in the presence of water or air moisture . Moreover, the catalytic activity of the compound can be optimized under certain temperatures .

Properties

IUPAC Name

ethenyl-tris(2-methoxyethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O6Si/c1-5-18(15-9-6-12-2,16-10-7-13-3)17-11-8-14-4/h5H,1,6-11H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXXJEVNDJOOLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCO[Si](C=C)(OCCOC)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O6Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

59688-36-7
Record name 2,5,7,10-Tetraoxa-6-silaundecane, 6-ethenyl-6-(2-methoxyethoxy)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59688-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID5027356
Record name Tris(2-methoxyethoxy)vinylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5027356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1067-53-4
Record name Vinyltris(2-methoxyethoxy)silane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1067-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tris(2-methoxyethoxy)vinylsilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001067534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tris(2-methoxyethoxy)vinylsilane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78465
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tris(2-methoxyethoxy)vinylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5027356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(2-methoxyethoxy)vinylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.668
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TRIS(2-METHOXYETHOXY)VINYLSILANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/907I50BC2S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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